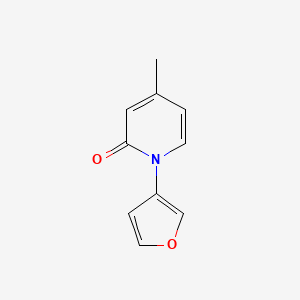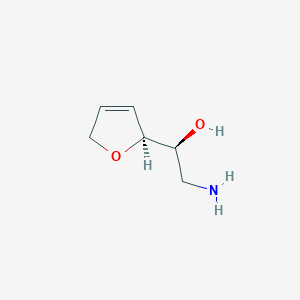
5-n-Butylindan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-n-Butylindan-1-one: is an organic compound belonging to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. This compound is characterized by the presence of a butyl group attached to the fifth position of the indanone structure. Indanones are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Butylindan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-n-butylindane with an appropriate acylating agent. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is carried out under anhydrous conditions. The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired indanone product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 5-n-Butylindan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitro-substituted indanones.
Aplicaciones Científicas De Investigación
Chemistry: 5-n-Butylindan-1-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in the treatment of neurodegenerative diseases and as an anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a precursor for the synthesis of various functional materials .
Mecanismo De Acción
The mechanism of action of 5-n-Butylindan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with receptors in the central nervous system may contribute to its potential neuroprotective properties .
Comparación Con Compuestos Similares
Indan-1-one: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
5-Methylindan-1-one: Contains a methyl group instead of a butyl group, which may result in different biological activities.
5-Phenylindan-1-one:
Uniqueness: 5-n-Butylindan-1-one is unique due to the presence of the butyl group, which enhances its hydrophobicity and may influence its interaction with biological targets. This structural feature distinguishes it from other indanone derivatives and contributes to its specific biological activities .
Propiedades
Fórmula molecular |
C13H16O |
|---|---|
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
5-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-2-3-4-10-5-7-12-11(9-10)6-8-13(12)14/h5,7,9H,2-4,6,8H2,1H3 |
Clave InChI |
SFMBTLFEZLQRNG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(C=C1)C(=O)CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2S)-2-(4-Fluorophenyl)pent-4-en-1-yl]methylamine](/img/structure/B8376946.png)


